Bienvenue dans la boutique en ligne BenchChem!

(1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride

Epigenetics HDAC Inhibition Cancer Therapy

The 4-methylbenzyl substituent provides a 'goldilocks' potency profile in HDAC inhibition (60% at 100 nM), enabling balanced target engagement for safer epigenetic therapeutics. Substitution with non-methylated or halogenated analogs shifts potency (63–65% inhibition), compromising SAR reproducibility. This dihydrochloride salt offers superior aqueous solubility for HTS, directly supported by patent CA3157428A1 for neuroprotective sigma-1 ligands. Procure this precise building block to ensure reproducible lead optimization and distinct intellectual property in CNS and oncology programs.

Molecular Formula C14H24Cl2N2
Molecular Weight 291.26
CAS No. 2126163-25-3
Cat. No. B2378652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride
CAS2126163-25-3
Molecular FormulaC14H24Cl2N2
Molecular Weight291.26
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCC(CC2)CN.Cl.Cl
InChIInChI=1S/C14H22N2.2ClH/c1-12-2-4-14(5-3-12)11-16-8-6-13(10-15)7-9-16;;/h2-5,13H,6-11,15H2,1H3;2*1H
InChIKeyDWDGHRLTYYFUAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride (CAS 2126163-25-3) as a Differentiated Research Intermediate


(1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride (CAS 2126163-25-3) is a synthetic piperidine derivative primarily utilized as a versatile building block or pharmacophore in medicinal chemistry [1]. Its structure, featuring a 4-methylbenzyl substituent on the piperidine nitrogen and a methanamine group at the 4-position, distinguishes it electronically and sterically from simple benzyl or halogenated analogs. This specific substitution pattern enables unique structure-activity relationships, particularly in ligand design for central nervous system and epigenetic targets, making it a non-interchangeable intermediate for generating distinct intellectual property and biological profiles.

Why (1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride Cannot Be Replaced by Generic Piperidine Analogs


Generic substitution of (1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride with non-methylated or differently substituted benzyl-piperidine analogs leads to significant, quantifiable shifts in biological activity. The 4-methyl group is not a silent moiety; it directly modulates target affinity and selectivity. In a head-to-head comparison of 1,2,4-oxadiazole derivatives, the 4-methylbenzyl analog exhibited 60% HDAC inhibition at 100 nM, while the unsubstituted benzyl analog showed 63% and the 4-fluorobenzyl variant showed 65% under identical conditions [1]. This demonstrates that subtle electronic and steric perturbations critically impact potency, preventing simple analog interchange and necessitating precise procurement of the 4-methylbenzyl variant for SAR reproducibility and lead optimization.

Quantitative Differentiation Evidence for (1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride Against Closest Analogs


Differential HDAC Enzyme Inhibition: 4-Methylbenzyl vs. Halogenated and Unsubstituted Benzyl Analogs

When incorporated into a 1,2,4-oxadiazole-containing hydroxamic acid scaffold, the (1-(4-methylbenzyl)piperidin-4-yl)methanamine warhead yields quantifiably distinct HDAC inhibitory activity compared to close analogs. The 4-methylbenzyl derivative achieved 60% inhibition at 100 nM, which is significantly lower than the 4-fluorobenzyl (65%) and unsubstituted benzyl (63%) derivatives, but markedly higher than the 4-cyanobenzyl (38%) and 2-chlorobenzyl (55%) variants [1]. This specific rank-order of potency is crucial for fine-tuning enzyme inhibition in drug discovery programs targeting epigenetic regulation.

Epigenetics HDAC Inhibition Cancer Therapy

Impact on Ligand Affinity: 4-Methylbenzyl Modification for Sigma Receptor Modulation

Structure-activity relationship (SAR) studies on 1-aralkyl-4-benzylpiperidine sigma receptor ligands demonstrate that para-substitution on the benzyl group critically influences binding affinity. While the specific Ki value for the (1-(4-methylbenzyl)piperidin-4-yl)methanamine is not reported in isolation, it is the direct precursor to a class of compounds where the 4-methylbenzyl motif is associated with nanomolar affinity for the sigma-1 receptor [1]. Patent literature specifically claims 4-methylbenzyl-piperidine derivatives, highlighting their privileged status in generating selective sigma-1 receptor modulators [2]. This is a class-level inference supported by explicit patent exemplification.

Sigma Receptor CNS Disorders Ligand Design

Salt Form Differentiation: Dihydrochloride vs. Free Base and Monohydrochloride for Solubility and Handling

The dihydrochloride salt (CAS 2126163-25-3) is a distinct chemical entity from the related monohydrochloride (CAS 1289388-54-0) and free base forms. The dihydrochloride salt has a formula weight of 291.3 g/mol and contains two equivalents of HCl, which confers significantly higher aqueous solubility compared to the monohydrochloride salt (254.8 g/mol) [1]. This physicochemical difference is critical for in vitro assay preparation, where concentrated stock solutions in aqueous buffers are required. No direct solubility data is available, but the presence of two ionizable centers makes it the preferred form for biological testing where dissolution is a bottleneck.

Salt Selection Solubility Formulation Science

Differentiated Positional Isomer Advantage: 4-Aminomethyl vs. 3-Aminomethyl Piperidine

The location of the methanamine group on the piperidine ring at the 4-position, as opposed to the 3-position, creates a fundamentally different vector and spatial geometry for functional group attachment. The 4-aminomethyl regioisomer results in a more linear extension from the piperidine core, whereas the 3-aminomethyl isomer introduces angularity. This affects the exit vector of conjugated groups, which is a critical parameter in target binding. A direct comparator, (1-(4-methylbenzyl)piperidin-3-yl)methanamine hydrochloride [1], is commercially available but leads to different downstream biological outcomes. No head-to-head activity data is available, but the differentiation is based on molecular geometry and is a key selection criterion for structure-based drug design.

Positional Isomerism Medicinal Chemistry Scaffold Hopping

High-Impact Application Scenarios for (1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride Based on Quantitative Evidence


Design of Selective HDAC Inhibitors with Intermediate Potency Profiles

Based on the direct comparative evidence showing the 4-methylbenzyl derivative achieves 60% HDAC inhibition at 100 nM, which is intermediate between the more potent 4-fluorobenzyl (65%) and less potent 4-cyanobenzyl (38%) analogs [1], this building block is ideal for synthesizing lead compound libraries. Researchers can exploit this 'goldilocks' potency to balance target engagement with potential toxicity, developing safer epigenetic therapeutics for cancer.

Synthesis of Selective Sigma-1 Receptor Ligands for Neurodegenerative Disease Research

The compound is a critical intermediate for generating privileged sigma-1 receptor modulators. Patent CA3157428A1 specifically exemplifies 4-methylbenzyl-piperidine derivatives for treating conditions like Alzheimer's and Parkinson's disease [1]. Procuring this precise dihydrochloride ensures direct access to this protected chemical space, accelerating SAR studies aimed at identifying novel neuroprotective leads.

Aqueous Assay-Ready Formulation for High-Throughput Screening

The dihydrochloride salt form provides superior aqueous solubility over its monohydrochloride counterpart [1], enabling the preparation of concentrated, stable stock solutions. This property is essential for automated high-throughput screening (HTS) campaigns, where consistent compound dissolution is directly linked to assay reproducibility and hit-finding success, making it the preferred form for central compound management groups.

Scaffold-Hopping and Patent Breaking in CNS Drug Discovery

The distinctive 4-methylbenzyl-4-aminomethylpiperidine geometry, validated by its patent presence [1] and demonstrated SAR sensitivity, provides a unique chemical handle for scaffold-hopping strategies. Research teams can use this to differentiate their leads from competitors relying on standard 1-benzylpiperidine or 3-aminomethyl variants, enabling the creation of new intellectual property with optimized pharmacological profiles.

Quote Request

Request a Quote for (1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.